

Potential therapeutic targets of 5-Chloro-1-methylindole

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Compound of Interest

Compound Name: 5-Chloro-1-methylindole

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An In-Depth Technical Guide to the Potential Therapeutic Targets of **5-Chloro-1-methylindole** and its Analogs

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.^[1] The strategic introduction of a chlorine atom at the 5-position, combined with N-methylation, yields **5-Chloro-1-methylindole**, a versatile building block for synthesizing compounds with significant therapeutic potential.^[1] This guide provides a comprehensive exploration of the known and potential therapeutic targets modulated by derivatives of this scaffold. While direct research on **5-Chloro-1-methylindole** is nascent, extensive studies on closely related 5-chloroindole analogs provide a robust, data-driven foundation for identifying high-potential therapeutic avenues. We will dissect the key molecular targets in oncology, neuropharmacology, and inflammation, presenting the mechanistic rationale, supporting data, and detailed experimental protocols to empower researchers in their drug discovery efforts.

The 5-Chloro-1-methylindole Scaffold: A Primer

The therapeutic utility of the **5-Chloro-1-methylindole** scaffold is rooted in its fundamental chemical characteristics. The indole core provides a rigid, aromatic structure capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π - π stacking, and hydrophobic interactions.^[1]

- **Role of Halogenation:** The introduction of a chlorine atom at the C-5 position is a critical modification. This electronegative atom alters the electronic distribution of the indole ring, enhancing its ability to interact with biological targets and often improving pharmacokinetic properties like membrane permeability and metabolic stability.[2][3]
- **Impact of N-Methylation:** The methyl group on the indole nitrogen (N-1) removes the hydrogen bond donor capability of the parent indole N-H group. This modification can significantly impact binding affinity and selectivity for specific targets by altering the molecule's steric and electronic profile. It also typically increases lipophilicity, which can affect cell penetration and overall pharmacokinetics.
- **Synthesis:** The core structure is accessible through standard synthetic routes, most commonly via the N-methylation of 5-chloroindole. A typical method involves reacting 5-chloroindole with a methylating agent like dimethyl carbonate in the presence of a base.[1] This synthetic tractability allows for the creation of diverse chemical libraries for screening.

Primary Oncological Targets

Derivatives of the 5-chloroindole scaffold have demonstrated remarkable efficacy in oncology, primarily by targeting key nodes in cancer cell signaling pathways.[4]

Receptor Tyrosine Kinases: EGFR and BRAF

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades regulating cell proliferation, survival, and migration.[5] Mutations and overexpression of EGFR are hallmarks of various cancers, including non-small-cell lung cancer (NSCLC).[5]

Mechanism of Action: 5-chloroindole derivatives have been engineered to act as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these compounds prevent receptor autophosphorylation, effectively shutting down the aberrant signaling cascade and leading to cell growth inhibition and apoptosis.[4] Notably, certain derivatives show high potency against both wild-type (EGFRWT) and clinically relevant resistant mutants like T790M.[4][5]

Supporting Data: Numerous studies have quantified the potent anti-proliferative and enzyme-inhibitory activities of 5-chloroindole derivatives. The data below summarizes the activity of

several lead compounds against cancer cell lines and specific EGFR kinase mutants.

Compound	Target Cancer Cell Line	GI ₅₀ (nM)	Reference Compound	Reference GI ₅₀ (nM)	Source
5f	Pancreatic (Panc-1)	29	Erlotinib	33	[4] [5]
5g	Pancreatic (Panc-1)	31	Erlotinib	33	[4] [5]
5d	Pancreatic (Panc-1)	36	Erlotinib	33	[4] [5]

Compound	EGFR Mutant	IC ₅₀ (nM)	Reference Compound	Reference IC ₅₀ (nM)	Source
5f	T790M	9.5 ± 2	Osimertinib	8 ± 2	[4] [5]
5g	T790M	11.9 ± 3	Osimertinib	8 ± 2	[4] [5]
5d	WT	68	Erlotinib	80	[4] [5]
5g	WT	73	Erlotinib	80	[4] [5]

Experimental Workflow: Kinase Inhibitor Screening

The following workflow provides a logical progression for identifying and characterizing novel kinase inhibitors based on the **5-Chloro-1-methylindole** scaffold.

Caption: Workflow for anticancer kinase inhibitor screening.

Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying inhibitor binding to the EGFR kinase domain.

- Reagent Preparation:

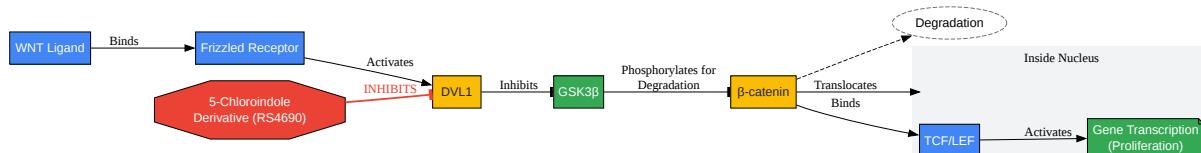
- Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Prepare a 4X solution of Eu-anti-tag antibody and a 4X solution of Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer.
- Prepare a 2X solution of the EGFR kinase enzyme in Kinase Buffer.
- Serially dilute the **5-Chloro-1-methylindole** test compounds in DMSO, then create intermediate dilutions in Kinase Buffer.
- Assay Procedure:
 - Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
 - Add 2.5 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" control.
 - Combine equal volumes of the 4X antibody and 4X tracer solutions to create a 2X Tracer/Antibody mixture.
 - Add 5 µL of the 2X Tracer/Antibody mixture to all wells.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).
 - Calculate the Emission Ratio (665 nm / 615 nm).
 - Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The self-validating nature of this protocol comes from the inclusion of positive (no inhibitor) and negative (no enzyme) controls, which define the dynamic range of the assay.

WNT/β-Catenin Signaling: Targeting Dishevelled-1 (DVL1)

The WNT/β-catenin pathway is a crucial regulator of cell fate and proliferation; its aberrant activation is a key driver in many cancers, particularly colorectal cancer.^[6] The Dishevelled (DVL) proteins are essential scaffolding proteins that transduce the WNT signal from the Frizzled receptor to downstream components.^[6]

Mechanism of Action: A specific 5-chloroindole derivative, (S)-RS4690, has been identified as a selective inhibitor of the DVL1 protein.^[6] It is thought to disrupt the interaction between the PDZ domain of DVL1 and the Frizzled receptor, thereby preventing the stabilization of β-catenin and switching off the pro-proliferative WNT signal.^[6]

Supporting Data: (S)-RS4690 demonstrated potent and selective inhibition of DVL1 binding with an EC₅₀ of $0.49 \pm 0.11 \mu\text{M}$ and inhibited the growth of WNT-dependent HCT116 colorectal cancer cells with an EC₅₀ of $7.1 \pm 0.6 \mu\text{M}$.^[6]



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Caption: Inhibition of the WNT/β-catenin pathway by a DVL1 inhibitor.

Neuropharmacological Targets

The parent 5-chloroindole scaffold is a potent modulator of a key ligand-gated ion channel involved in neurotransmission, suggesting a promising avenue of investigation for **5-Chloro-1-**

methylindole.

Ligand-Gated Ion Channels: Allosteric Modulation of the 5-HT₃ Receptor

The 5-hydroxytryptamine type 3 (5-HT₃) receptor is a cation-selective ion channel activated by the neurotransmitter serotonin. It is heavily implicated in physiological processes including nausea, vomiting, anxiety, and gut motility.[2][7]

Mechanism of Action: 5-Chloroindole (the N-H parent compound) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor.[7] Unlike an agonist which directly activates the receptor, a PAM binds to a distinct (allosteric) site and enhances the receptor's response to the endogenous agonist (serotonin). This mode of action can provide a more nuanced modulation of receptor activity compared to direct agonism. The N-methylation in **5-Chloro-1-methylindole** would be a critical SAR data point, as the removal of the N-H hydrogen bond donor could alter its binding affinity or modulatory effect at the allosteric site.

Supporting Data: 5-chloroindole (1-100 μM) was shown to potentiate responses mediated by the human 5-HT₃A receptor to both full and partial agonists.[7] It also induced a small (≈ twofold) increase in the apparent affinity of serotonin for the receptor.[7]

Experimental Workflow: Screening for Allosteric Modulators

Electrophysiology is the gold standard for characterizing ion channel modulators, providing high-resolution data on channel function.

Caption: Electrophysiology workflow for identifying 5-HT₃R PAMs.

Emerging and Exploratory Targets

The structural versatility of the 5-chloroindole scaffold suggests its potential utility across other therapeutic areas, supported by preliminary findings with related indole analogs.

- **Anti-inflammatory Pathways:** Indole derivatives are widely reported to possess anti-inflammatory and analgesic properties.[8] Mechanistic studies on related compounds point towards the inhibition of key pro-inflammatory mediators like NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] Investigating **5-Chloro-1-methylindole**

derivatives in cellular models of inflammation (e.g., LPS-stimulated macrophages) is a logical next step to explore this potential.[9]

- Metabolic Enzymes (PYGB): A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative was recently identified as an inhibitor of brain-type glycogen phosphorylase (PYGB).[10][11] This enzyme is a potential therapeutic target for mitigating brain damage during cerebral ischemia.[10] This finding opens an exciting and underexplored avenue for 5-chloroindole-based drug discovery.

Conclusion and Future Directions

The **5-Chloro-1-methylindole** scaffold is a privileged structure with validated and potential applications across multiple therapeutic areas. The most robust evidence points to the development of its derivatives as potent inhibitors of oncogenic kinases, particularly wild-type and mutant EGFR. Furthermore, the discovery of a DVL1 inhibitor highlights the scaffold's potential to drug challenging targets in developmental pathways like WNT. In neuropharmacology, the established activity of the parent 5-chloroindole as a 5-HT₃ receptor PAM provides a strong rationale for exploring N-methylated analogs for nuanced CNS applications.

Future research should focus on systematic structure-activity relationship (SAR) studies to delineate the precise role of the N-1 methyl group in modulating activity at these targets. Exploring the emerging anti-inflammatory and metabolic enzyme inhibitory activities could uncover novel therapeutic applications for this versatile chemical class.

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